1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate
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Overview
Description
1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate is an organic compound with the molecular formula C8H11F3O4 It is a derivative of propanedioate, where the hydrogen atoms are substituted with methyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate can be synthesized through the esterification of 2-(2,2,2-trifluoroethyl)propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces 2-(2,2,2-trifluoroethyl)propanedioic acid.
Reduction: Yields 1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanediol.
Substitution: Results in various substituted propanedioates depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl methyl propanoate
- 1,3-dimethyl 2-(2,2,2-trifluoroethyl)butanedioate
- 2,2,2-trifluoroethyl acetate
Uniqueness
1,3-dimethyl 2-(2,2,2-trifluoroethyl)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both methyl and trifluoroethyl groups enhances its stability and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
1565628-20-7 |
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Molecular Formula |
C7H9F3O4 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
dimethyl 2-(2,2,2-trifluoroethyl)propanedioate |
InChI |
InChI=1S/C7H9F3O4/c1-13-5(11)4(6(12)14-2)3-7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
SDSHSYNWKQWBCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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